(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
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Description
(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications
Tumor Proliferation and Imaging
The compound (E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide and its analogs have been explored in the context of tumor proliferation and imaging. For instance, a study by Dehdashti et al. (2013) involved a human trial evaluating the safety, dosimetry, and tumor imaging potential of a similar compound, 18F-ISO-1. This compound was used in PET imaging to assess tumor proliferation in patients with malignant neoplasms. The results showed significant correlation with the Ki-67 proliferation index, making it a promising agent for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Chemosensitivity Testing
Another study focused on the chemosensitivity of tumors to anticancer drugs. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) chemosensitivity test, which shares a thiazol moiety with this compound, was used to predict patient responses to chemotherapeutic drugs. This assay allows for the selection of appropriate chemotherapeutic drugs, potentially improving patient survival in conditions like advanced gastric cancer (Nakamura et al., 2006).
Antioxidant Activities
The impact of benzothiazole derivatives, which are structurally related to this compound, on antioxidating activities was studied by Erbin (2013). The derivatives showed potential in improving antioxidative activities in high-fat-fed mice, indicating a protective effect against oxidative stress (Erbin, 2013).
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-12-8-13(2)19(14(3)9-12)17-11-27-21(22-17)23-20(24)16-7-6-15(25-4)10-18(16)26-5/h6-11H,1-5H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNYSHZBRHOBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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